molecular formula C10H13NO3 B555213 (S)-Benzyl 2-amino-3-hydroxypropanoate CAS No. 1738-72-3

(S)-Benzyl 2-amino-3-hydroxypropanoate

Cat. No.: B555213
CAS No.: 1738-72-3
M. Wt: 195.21 g/mol
InChI Key: IIDNACBMUWTYIV-VIFPVBQESA-N
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Description

(S)-Benzyl 2-amino-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is an ester derivative of serine, an amino acid, and possesses both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate typically involves the esterification of (S)-serine with benzyl alcohol. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the following steps:

    Activation of Serine: (S)-Serine is first activated by converting it into its corresponding ester using a suitable activating agent like dicyclohexylcarbodiimide (DCC).

    Esterification: The activated serine is then reacted with benzyl alcohol in the presence of an acid catalyst to form this compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve enantioselective synthesis, ensuring the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-amino-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-amino-3-oxopropanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, benzyl 2-amino-3-hydroxypropanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Benzyl 2-amino-3-oxopropanoate

    Reduction: Benzyl 2-amino-3-hydroxypropanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-Benzyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-hydroxypropanoate: A simpler analog without the benzyl group.

    (S)-Benzyl 2-amino-3-oxopropanoate: An oxidized derivative.

    (S)-Benzyl 2-amino-3-hydroxypropanol: A reduced derivative.

Uniqueness

(S)-Benzyl 2-amino-3-hydroxypropanoate is unique due to its combination of functional groups and chiral nature, making it a valuable intermediate in asymmetric synthesis. Its benzyl group provides additional stability and reactivity compared to its simpler analogs, enhancing its utility in various chemical transformations.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNACBMUWTYIV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357545
Record name (S)-Benzyl 2-amino-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-72-3
Record name (S)-Benzyl 2-amino-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner 1.09 grams (0.0105 mole) of serine, 1.76 grams (0.02 mole) of lithium bromide, 2.02 grams (0.0118 mole) of benzyl bromide and 16 grams of N-methylpyrrolidinone were stirred together at 25° C. for 16 hours and at 50° C. for 3 hours to obtain the desired benzyl α-amino-β-hydroxypropionate product. High pressure liquid chromatographic assay indicated a 86 percent yield of the desired product.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
solvent
Reaction Step One

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